3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cinnoline
CAS No.:
Cat. No.: VC17881973
Molecular Formula: C20H21BN2O2
Molecular Weight: 332.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H21BN2O2 |
|---|---|
| Molecular Weight | 332.2 g/mol |
| IUPAC Name | 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cinnoline |
| Standard InChI | InChI=1S/C20H21BN2O2/c1-19(2)20(3,4)25-21(24-19)16-11-9-14(10-12-16)18-13-15-7-5-6-8-17(15)22-23-18/h5-13H,1-4H3 |
| Standard InChI Key | QZTQYCJTIAHMEU-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC4=CC=CC=C4N=N3 |
Introduction
Structural Characteristics and Molecular Design
Core Architecture
The molecule consists of a cinnoline moiety (a bicyclic system with two nitrogen atoms at positions 1 and 2) substituted at the 3-position by a phenyl group. The phenyl ring is further modified at the para position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group . This boronic ester group confers unique reactivity, particularly in cross-coupling reactions, while the cinnoline core contributes π-conjugation and hydrogen-bonding capabilities.
The molecular formula is , with a calculated molecular weight of 363.24 g/mol. Key structural features include:
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Cinnoline system: Planar aromatic system with two adjacent nitrogen atoms, enabling interactions with biological targets via π-π stacking and hydrogen bonding .
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Boronic ester: The dioxaborolane ring stabilizes the boron atom, enhancing solubility in organic solvents and enabling participation in Suzuki-Miyaura couplings .
Spectroscopic Signatures
While direct spectral data for this compound are unavailable, analogs provide insights:
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IR: Expected peaks near 1,350–1,450 cm (B–O stretching) and 1,600–1,680 cm (C=N/C=C in cinnoline) .
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: Aromatic protons in the cinnoline ring (δ 7.5–8.5 ppm), coupled with signals from the phenyl group (δ 7.0–7.8 ppm) and pinacol methyl groups (δ 1.0–1.3 ppm) .
Synthesis Strategies
Retrosynthetic Analysis
The synthesis likely proceeds through two key intermediates:
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Cinnoline precursor: 3-Phenylcinnoline, synthesized via cyclization of a substituted hydrazine with a β-keto ester or nitrile .
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Boronic ester incorporation: Miyaura borylation of a halogenated 3-(4-bromophenyl)cinnoline intermediate using bis(pinacolato)diboron and a palladium catalyst .
Stepwise Pathway
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Formation of 3-(4-Bromophenyl)cinnoline:
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Borylation Reaction:
Physicochemical Properties
Biological Activity and Mechanisms
Anticancer Activity
Quinazoline and cinnoline analogs demonstrate inhibition of tyrosine kinases (EGFR IC ~0.5–2 µM). Molecular docking suggests the boronic ester could interact with ATP-binding pockets, though experimental validation is pending.
Applications in Drug Development
Prodrug Design
The boronic ester serves as a prodrug moiety, hydrolyzing in vivo to the active boronic acid. This strategy improves pharmacokinetics, as seen in the antitumor agent bortezomib.
Suzuki-Miyaura Cross-Coupling
As a boronic ester, the compound enables C–C bond formation with aryl halides, facilitating synthesis of biaryl derivatives for structure-activity relationship studies .
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